



Flow cytometry assays to measure T cell activation by PVD-06

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Compound of Interest		
Compound Name:	PVD-06	
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Application Notes and Protocols

Topic: Flow Cytometry Assays to Measure T Cell Activation by PVD-06

Audience: Researchers, scientists, and drug development professionals.

Introduction

T cell activation is a cornerstone of the adaptive immune response and a critical process in cancer immunotherapy.[1][2] This activation initiates a cascade of events, including the expression of specific cell surface markers, proliferation, and the secretion of effector cytokines.[3] A key negative regulator of T cell activation is the Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), making it an attractive target for therapeutic intervention.[4][5]

PVD-06 is a novel, subtype-selective small molecule degrader of PTPN2.[4][5] By inducing the ubiquitination and subsequent proteasomal degradation of PTPN2, **PVD-06** effectively removes a key inhibitory signal, thereby promoting T cell activation and enhancing anti-tumor immune responses.[4][5]

These application notes provide detailed protocols for three distinct flow cytometry-based assays designed to quantify the immunostimulatory effects of **PVD-06** on T cells:

 Analysis of T Cell Activation Marker Expression: Measures the upregulation of surface proteins like CD25 and CD69.

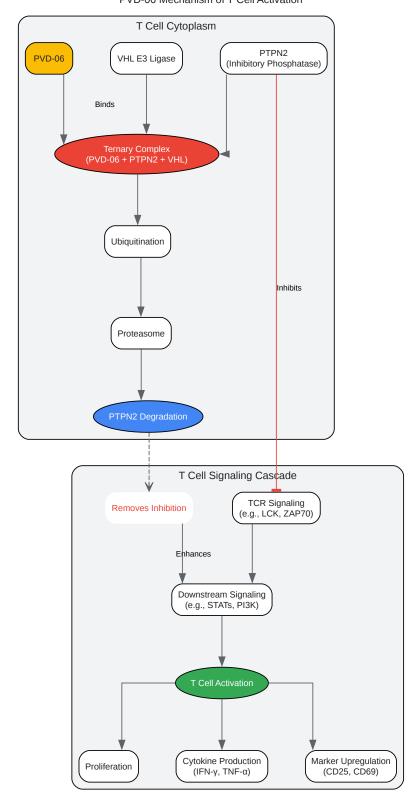


- Intracellular Cytokine Staining (ICS): Quantifies the production of key effector cytokines such as IFN-y and TNF-α.
- T Cell Proliferation Assay: Assesses the extent of cell division using the cell-permeable dye CFSE.

PVD-06 Mechanism of Action

PVD-06 is a proteolysis-targeting chimera (PROTAC) that selectively binds to PTPN2 and the VHL E3 ubiquitin ligase, leading to the targeted degradation of PTPN2. The removal of this phosphatase enhances signaling downstream of the T cell receptor (TCR), promoting a robust activation response.





PVD-06 Mechanism of T Cell Activation

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Caption: PVD-06 induces proteasomal degradation of PTPN2 to enhance T cell activation.



Experimental Assays and Data

The following tables summarize representative data from flow cytometry experiments designed to assess T cell activation following treatment with **PVD-06**. Experiments are performed on isolated human peripheral blood mononuclear cells (PBMCs) stimulated with sub-optimal levels of anti-CD3/CD28 antibodies in the presence or absence of **PVD-06**.

Table 1: Upregulation of T Cell Activation Markers (Data represents the percentage of parent T cell population expressing the marker after 48 hours of stimulation)

Treatment Group	T Cell Subset	% CD69+	% CD25+
Unstimulated Control	CD4+	2.1%	3.5%
CD8+	1.8%	2.9%	
Anti-CD3/CD28 (Low Dose)	CD4+	25.4%	30.1%
CD8+	22.8%	28.5%	
Anti-CD3/CD28 + PVD-06	CD4+	48.7%	55.6%
CD8+	45.2%	51.3%	

Table 2: Intracellular Cytokine Production (Data represents the percentage of parent T cell population producing the cytokine after 24 hours of stimulation, with Brefeldin A added for the final 4 hours)



Treatment Group	T Cell Subset	% IFN-y+	% TNF-α+
Unstimulated Control	CD4+	0.5%	0.8%
CD8+	1.1%	1.5%	
Anti-CD3/CD28 (Low Dose)	CD4+	10.2%	15.7%
CD8+	18.5%	22.4%	
Anti-CD3/CD28 + PVD-06	CD4+	25.8%	34.1%
CD8+	40.3%	45.9%	

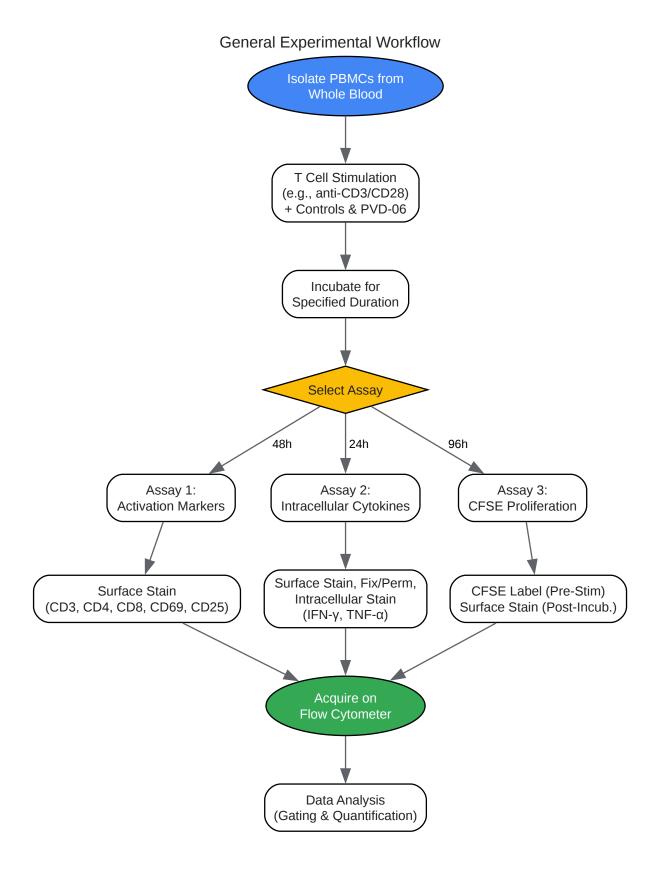
Table 3: T Cell Proliferation (CFSE Assay) (Data acquired after 96 hours of stimulation)

Treatment Group	Proliferation Index	% Divided Cells
Unstimulated Control	1.05	4.5%
Anti-CD3/CD28 (Low Dose)	1.98	45.8%
Anti-CD3/CD28 + PVD-06	3.15	85.2%

Experimental Workflow

A generalized workflow for assessing T cell activation by **PVD-06** involves cell isolation, stimulation, and subsequent analysis using one of the three detailed protocols.





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Caption: Generalized workflow for assessing T cell activation via flow cytometry.



Protocol 1: Analysis of T Cell Activation Markers

This protocol details the measurement of early (CD69) and late (CD25, HLA-DR) activation markers on the surface of CD4+ and CD8+ T cells.[6][7]

A. Materials

- PBMCs isolated from healthy donors.
- Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin).
- Stimulation antibodies: anti-CD3 (plate-bound or soluble) and anti-CD28 (soluble).[8]
- PVD-06 (and vehicle control, e.g., DMSO).
- FACS Buffer: PBS + 2% FBS + 1 mM EDTA.
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25.
- Viability Dye (e.g., 7-AAD or a fixable viability stain).[6]

B. Procedure

- Cell Plating: Resuspend PBMCs in complete RPMI medium to a concentration of 1 x 10⁶ cells/mL.[8]
- Stimulation: Add 1 x 10⁵ cells per well to a 96-well plate pre-coated with anti-CD3 antibody.
 Add soluble anti-CD28 antibody.
- Treatment: Add PVD-06 or vehicle control to the respective wells at the desired final concentration. Include unstimulated wells as a negative control.
- Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[6]
- Harvest Cells: Gently resuspend and transfer cells to V-bottom plates or FACS tubes.
 Centrifuge at 350 x g for 5 minutes and discard the supernatant.
- Staining:



- Wash cells once with 200 μL of cold FACS buffer.
- Prepare an antibody cocktail containing anti-CD3, CD4, CD8, CD69, and CD25 at pretitrated optimal concentrations.
- Resuspend the cell pellet in 100 μL of the antibody cocktail.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash: Add 200 μ L of FACS buffer, centrifuge at 350 x g for 5 minutes, and discard the supernatant. Repeat the wash step.
- Viability Stain: Resuspend cells in 100 μL of FACS buffer containing a viability dye (e.g., 7-AAD) and incubate for 5-10 minutes just before analysis.[7]
- Acquisition: Analyze samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 lymphocyte events) for robust analysis.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol is for detecting the production of cytokines within T cells, providing a measure of their effector function.[9][10]

A. Materials

- All materials from Protocol 1.
- Protein Transport Inhibitor: Brefeldin A or Monensin.[11]
- Fixation/Permeabilization Buffer Kit.
- Fluorochrome-conjugated intracellular antibodies: anti-IFN-y, anti-TNF-α.

B. Procedure

- Cell Plating, Stimulation, and Treatment: Follow steps 1-3 from Protocol 1.
- Incubation: Incubate the plate for 20 hours at 37°C, 5% CO₂.



- Protein Transport Inhibition: Add Brefeldin A (e.g., at 10 μg/mL) to all wells and incubate for an additional 4-6 hours.[11]
- Harvest Cells: Follow step 5 from Protocol 1.
- Surface Staining:
 - Wash cells once with cold FACS buffer.
 - Prepare a surface antibody cocktail (anti-CD3, CD4, CD8) and a viability dye (must be a fixable type).
 - Resuspend cells in the cocktail and incubate for 20-30 minutes at 4°C in the dark.
- Wash: Wash cells twice with FACS buffer as described previously.
- Fix and Permeabilize:
 - Resuspend the cell pellet in 100 μL of Fixation Buffer. Incubate for 20 minutes at room temperature in the dark.[9][11]
 - Wash the cells once with Permeabilization Buffer.
- Intracellular Staining:
 - Prepare an intracellular antibody cocktail (anti-IFN-γ, anti-TNF-α) diluted in Permeabilization Buffer.
 - Resuspend the fixed/permeabilized cell pellet in 100 μL of the intracellular cocktail.
 - Incubate for 30 minutes at room temperature in the dark.[12]
- Final Wash: Wash cells twice with Permeabilization Buffer.
- Acquisition: Resuspend the final cell pellet in FACS buffer and acquire on a flow cytometer.

Protocol 3: T Cell Proliferation Assay (CFSE)



This assay uses Carboxyfluorescein Succinimidyl Ester (CFSE), a dye that is diluted by half with each cell division, allowing for the visualization of successive generations of proliferating cells.[13][14]

A. Materials

- All materials from Protocol 1 (excluding viability dye, as dead cells can be gated out based on CFSE signal and scatter).
- CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent).
- PBS (Phosphate-Buffered Saline).

B. Procedure

- Cell Preparation: Isolate PBMCs and resuspend at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
 [15]
- CFSE Labeling:
 - Add an equal volume of 2x final concentration CFSE solution (typically 1-5 μM final concentration) to the cell suspension.[15] Mix quickly.
 - Incubate for 10 minutes at 37°C, protected from light.[13][15]
 - Quench the reaction by adding 5 volumes of cold complete RPMI medium and incubate for 5 minutes on ice.
 - Wash the cells twice with complete RPMI medium to remove excess unbound dye.
- Cell Plating, Stimulation, and Treatment:
 - Resuspend the CFSE-labeled cells in complete RPMI medium at 1 x 10⁶ cells/mL.
 - Follow steps 2-3 from Protocol 1 to set up stimulation and treatment conditions. Reserve some labeled, unstimulated cells as a control for baseline fluorescence.[16]
- Incubation: Incubate the plate for 96 hours (4 days) at 37°C, 5% CO₂.



- Harvest and Stain:
 - Harvest cells as described in Protocol 1.
 - Perform surface staining for T cell markers (e.g., anti-CD3, CD4, CD8) as described in step 6 of Protocol 1.
- Wash and Acquire:
 - · Wash cells twice with FACS buffer.
 - Resuspend in FACS buffer and acquire on a flow cytometer, ensuring the detector for CFSE (typically FITC channel) is set appropriately to visualize multiple peaks of dilution.

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